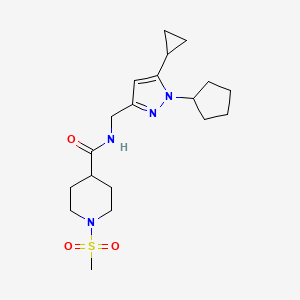

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H30N4O3S and its molecular weight is 394.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Cannabinoid Receptor Antagonism

One significant area of research involves examining the structure-activity relationships (SAR) of pyrazole derivatives, including compounds similar to N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, as cannabinoid receptor antagonists. These studies aim to identify specific structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. The research indicates that certain phenyl ring substitutions, carboxamido groups, and dichlorophenyl substituents contribute to the compound's potency and selectivity as a CB1 antagonist. This insight is crucial for developing pharmacological probes and therapeutics targeting cannabinoid receptors, potentially useful for antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction with CB1 Cannabinoid Receptor

Further studies on molecular interactions of similar antagonists with the CB1 cannabinoid receptor have been conducted, providing valuable insights into the antagonist's binding mechanisms. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers have developed three-dimensional quantitative structure-activity relationship (QSAR) models. These models suggest that specific aromatic ring moieties dominate the steric binding interaction with the receptor, offering a basis for designing more effective cannabinoid receptor antagonists (Shim et al., 2002).

Development of Selective Ligands for CNS Disorders

The design and evaluation of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have led to the identification of potent and selective ligands for the 5-HT7 receptor. These compounds, exhibiting antidepressant-like and pro-cognitive properties, demonstrate the compound's potential in treating central nervous system (CNS) disorders. Such research underscores the therapeutic prospects of derivatives of this compound in developing multifunctional agents for complex diseases treatment (Canale et al., 2016).

Insights into Ligand Binding and Functionality

Research on the synthesis, biological evaluation, and structural studies of cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands provides insight into the effects of pyrazole substitution on ligand conformation, receptor affinities, and the structural requirements of the CB1 and CB2 ligand binding pocket. These findings contribute to a deeper understanding of how modifications to compounds like this compound can influence cannabinoid receptor interactions and functionalities (Krishnamurthy et al., 2004).

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3S/c1-27(25,26)22-10-8-15(9-11-22)19(24)20-13-16-12-18(14-6-7-14)23(21-16)17-4-2-3-5-17/h12,14-15,17H,2-11,13H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEIKRKFOVENQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)